
3-Methylpentane-1-sulfonyl chloride
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Overview
Description
3-Methylpentane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₆H₁₃ClO₂S. It belongs to the class of sulfonyl chlorides, characterized by a sulfonyl group (-SO₂Cl) attached to an alkyl chain. The compound features a branched pentane backbone with a methyl group at the third carbon and the sulfonyl chloride moiety at the terminal position (position 1). This structure imparts steric and electronic properties distinct from linear or differently branched analogs.
Synthesis: The compound is typically synthesized via chlorination of the corresponding sulfonic acid (e.g., 3-methylpentane-1-sulfonic acid) using phosphorus pentachloride (PCl₅), a method consistent with established protocols for sulfonyl chloride preparation .
Applications: Sulfonyl chlorides are pivotal in organic synthesis, serving as precursors to sulfonamides, sulfonate esters, and other derivatives. The branched structure of this compound may confer advantages in pharmaceutical or agrochemical applications where steric bulk influences molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpentane-1-sulfonyl chloride typically involves the chlorination of 3-methylpentane-1-sulfonic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction parameters, such as temperature and pressure, and improves the safety and efficiency of the process. Continuous flow synthesis also allows for the use of less hazardous reagents and minimizes the risk of thermal runaway reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents is used under controlled temperature conditions.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Scientific Research Applications
3-Methylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for studying biological processes.
Medicine: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: It is used in the production of surfactants, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methylpentane-1-sulfonyl chloride involves the formation of a sulfonyl group (-SO2-) that can react with nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Structural and Molecular Properties
The table below compares structural features and molecular data for 3-methylpentane-1-sulfonyl chloride and related compounds:
Key Observations :
- Branching Effects : The methyl group at C3 in this compound introduces steric hindrance compared to linear pentane-1-sulfonyl chloride. This reduces molecular symmetry and may lower melting points due to inefficient crystal packing.
- Ethyl vs. Methyl Branching : 3-Ethylpentane-1-sulfonyl chloride (C₇H₁₅ClO₂S) has a larger ethyl group at C3, increasing molecular weight and steric bulk compared to the methyl analog .
Physical and Chemical Properties
*Estimated based on homologous series trends.
Reactivity Insights :
- Steric Hindrance : The methyl and ethyl branches at C3 reduce accessibility of the sulfonyl chloride group, slowing nucleophilic substitution compared to linear analogs. For example, reactions with amines to form sulfonamides may require longer reaction times or elevated temperatures.
- Solubility : Branched derivatives exhibit lower solubility in polar solvents like water but remain compatible with dichloromethane (DCM) or tetrahydrofuran (THF).
Biological Activity
3-Methylpentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological implications, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a sulfonyl group (−SO2Cl) attached to a branched carbon chain, which enhances its reactivity in various chemical reactions, particularly nucleophilic substitutions.
Synthesis Methods:
- Direct Chlorination: The compound can be synthesized through chlorination of 3-methylpentane with sulfuryl chloride.
- Sulfonation Reactions: Alternatively, it can be produced via sulfonation reactions involving appropriate alkyl halides and sulfur trioxide complexes.
Biological Activity
This compound exhibits several biological activities, primarily attributed to its sulfonyl functional group. The following sections detail its interactions with biological systems and potential therapeutic applications.
Antibacterial Properties
Sulfonamides, including derivatives of sulfonyl chlorides, are known for their antibacterial properties. They function by inhibiting bacterial folate synthesis, mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial growth. Research indicates that modifications to the sulfonamide structure can enhance binding affinity to bacterial targets, making this compound a candidate for further investigation in antibacterial drug development .
Case Studies and Research Findings
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various sulfonamides, including those derived from sulfonyl chlorides. The findings indicated that structural modifications significantly influenced the compounds' effectiveness against various bacterial strains. The study highlighted the potential of this compound as a scaffold for developing new antibacterial agents.
Case Study 2: Enzyme Inhibition Studies
Research focused on the inhibition of specific enzymes involved in folate metabolism revealed that this compound could serve as a potent inhibitor. The compound's ability to interact with bacterial enzymes was confirmed through kinetic studies, showing promising results for future therapeutic applications .
Summary Table of Biological Activities
Properties
Molecular Formula |
C6H13ClO2S |
---|---|
Molecular Weight |
184.69 g/mol |
IUPAC Name |
3-methylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H13ClO2S/c1-3-6(2)4-5-10(7,8)9/h6H,3-5H2,1-2H3 |
InChI Key |
FXHVOYZQAKZSDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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